molecular formula C17H18BrIN2O4 B11962704 Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate CAS No. 853348-99-9

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11962704
CAS No.: 853348-99-9
M. Wt: 521.1 g/mol
InChI Key: KBKPFDUDLIOJEY-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a complex organic compound featuring a pyrazole ring substituted with bromine, iodine, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of bromine and iodine substituents via halogenation reactions. The tert-butyl group is often introduced through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromine and iodine substituents can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(4-chloro-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-chloro-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Uniqueness

The unique combination of bromine, iodine, and tert-butyl substituents in this compound imparts distinct chemical and physical properties. These include specific reactivity patterns, steric effects, and potential for halogen bonding, which can influence its behavior in various applications.

Properties

CAS No.

853348-99-9

Molecular Formula

C17H18BrIN2O4

Molecular Weight

521.1 g/mol

IUPAC Name

dimethyl 1-(4-bromo-2-tert-butylphenyl)-5-iodopyrazole-3,4-dicarboxylate

InChI

InChI=1S/C17H18BrIN2O4/c1-17(2,3)10-8-9(18)6-7-11(10)21-14(19)12(15(22)24-4)13(20-21)16(23)25-5/h6-8H,1-5H3

InChI Key

KBKPFDUDLIOJEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I

Origin of Product

United States

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